molecular formula C16H11Cl2FN2O3S2 B2942602 (Z)-ethyl 2-(2-((2,5-dichlorothiophene-3-carbonyl)imino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate CAS No. 1006266-21-2

(Z)-ethyl 2-(2-((2,5-dichlorothiophene-3-carbonyl)imino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2942602
CAS No.: 1006266-21-2
M. Wt: 433.29
InChI Key: HQQUGTRGEHYEIQ-SILNSSARSA-N
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Description

(Z)-ethyl 2-(2-((2,5-dichlorothiophene-3-carbonyl)imino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate is a synthetic compound of significant research interest due to its complex structure incorporating two privileged pharmacophores: a benzo[d]thiazole core and a 2,5-dichlorothiophene moiety. The benzothiazole nucleus is a recognized scaffold in medicinal chemistry, with derivatives extensively reported to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and antitumor properties . The specific incorporation of a fluorine atom at the 4-position of the benzothiazole ring and the 2,5-dichlorothiophene carbonyl group is a strategic modification often employed in drug discovery to fine-tune a molecule's electronic properties, lipophilicity, and metabolic stability, thereby optimizing its interaction with biological targets. The Z-configuration around the imino bond is a critical structural feature that can influence the compound's overall geometry and biological activity, as stereochemistry is often meticulously analyzed in related thiazolidinone and benzothiazole derivatives . While the precise mechanism of action for this specific compound requires further experimental investigation, related benzothiazole analogs have been studied as potential anticancer agents and have shown promise in in-silico evaluations as anti-SARS-CoV-2 agents, targeting the virus's main protease . This molecule serves as a valuable building block for researchers in organic synthesis and medicinal chemistry, enabling the exploration of new chemical space and the development of novel bioactive molecules. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals. All necessary handling and safety protocols must be followed.

Properties

IUPAC Name

ethyl 2-[2-(2,5-dichlorothiophene-3-carbonyl)imino-4-fluoro-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2FN2O3S2/c1-2-24-12(22)7-21-13-9(19)4-3-5-10(13)25-16(21)20-15(23)8-6-11(17)26-14(8)18/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQQUGTRGEHYEIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=CC=C2SC1=NC(=O)C3=C(SC(=C3)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-ethyl 2-(2-((2,5-dichlorothiophene-3-carbonyl)imino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound notable for its structural features, including a thiazole ring and a dichlorothiophene moiety. The compound's molecular formula includes chlorine, fluorine, nitrogen, oxygen, and sulfur, which suggests potential applications in medicinal chemistry, particularly in pharmaceuticals. This article focuses on the biological activity of this compound, summarizing key findings from various studies.

Structural Characteristics

The compound is characterized by:

  • Thiazole Ring : Known for its pharmacological properties.
  • Dichlorothiophene Moiety : Often associated with antimicrobial and anticancer activities.
  • Ethyl Acetate Group : May enhance solubility and bioavailability.

The combination of these structural components may confer unique biological properties that differentiate it from other similar compounds.

Antimicrobial Properties

Preliminary studies indicate that compounds with structural similarities to this compound exhibit significant antimicrobial activity. For instance:

Compound NameStructure FeaturesBiological Activity
4-FluoroanilineContains fluorine; amine functionalityAnticancer properties
5-Chloro-1H-benzimidazoleContains chlorine; heterocyclic structureAntimicrobial activity
2-Amino-thiazoleThiazole ring; amino groupAntiviral properties

These compounds suggest that this compound may also possess similar activities due to its structural features.

Anticancer Activity

The presence of the thiazole and dichlorothiophene rings in this compound has been linked to anticancer properties in related compounds. Research indicates that derivatives with these structures have shown efficacy against various cancer cell lines. For example, studies have reported that thiazole derivatives can inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .

Anti-inflammatory Effects

Compounds similar to this compound have been investigated for their anti-inflammatory properties. The incorporation of specific functional groups can enhance the anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators .

While specific mechanisms of action for this compound have not been fully elucidated, it is hypothesized that the compound interacts with biological targets such as enzymes and receptors due to its structural complexity. Computational chemistry methods may assist in predicting potential interaction pathways and enhancing the understanding of its pharmacodynamics.

Case Studies and Research Findings

  • Anticancer Studies : Research on related thiazole compounds has shown promising results in inhibiting cancer cell proliferation. For instance, compounds with similar structures demonstrated IC50 values indicative of potent anticancer activity against various cancer cell lines .
  • Antimicrobial Efficacy : Studies have highlighted the antimicrobial potential of benzothiazole derivatives against bacteria such as Klebsiella pneumoniae, suggesting that this compound may exhibit comparable effects due to its structural components .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s unique combination of fluorine , chlorine , and thiophene-carbonyl groups differentiates it from related benzothiazole derivatives. Below is a comparative analysis of key structural and functional attributes:

Table 1: Substituent Comparison with Heterocyclic Analogs
Compound Name Core Structure Substituents Potential Applications
(Z)-ethyl 2-(2-((2,5-dichlorothiophene-3-carbonyl)imino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate Benzo[d]thiazole 4-F, 2,5-Cl₂-thiophene, ethyl acetate Hypothesized: Antifungal, herbicide
Metsulfuron methyl ester () Benzoic acid sulfonylurea 1,3,5-triazine, methoxy, methyl Herbicide (sulfonylurea class)
Propiconazole () Triazole 2,4-dichlorophenyl, propyl dioxolane Antifungal agent
Thiazol-5-ylmethyl carbamate () Thiazole Hydroxy, phenyl, carbamate Pharmaceutical intermediates

Key Observations:

Heterocyclic Diversity: Unlike triazole-based antifungals (e.g., propiconazole), the benzothiazole-thiophene hybrid may offer distinct redox properties or metabolic stability due to sulfur-rich moieties .

Ester Functionality: The ethyl acetate group could influence solubility and bioavailability relative to carbamates () or sulfonylureas (), which often rely on hydrogen-bonding motifs .

Reactivity and Environmental Persistence

The dichlorothiophene group may also contribute to stability akin to environmentally persistent free radicals (EPFRs) observed in indoor particulate matter (), though this requires experimental validation .

Analytical Detection Challenges

The compound’s complexity (multiple halogens, stereochemistry) poses challenges for detection. Techniques like comprehensive two-dimensional gas chromatography (GC×GC) () or adduct ionization methods () could be adapted for analysis. For example, NH₄⁺ or Cl⁻ reagent ions () might enhance sensitivity for oxidized or halogenated species .

Q & A

Q. What are the established synthetic protocols for this compound, and what critical intermediates are involved?

The synthesis typically involves a multi-step route starting with fluorobenzo[d]thiazole derivatives. Key steps include:

  • Coupling 4-fluorobenzo[d]thiazol-2-amine with 2,5-dichlorothiophene-3-carbonyl chloride under basic conditions to form the imino linkage.
  • Introducing the ethyl acetate moiety via nucleophilic substitution or esterification. Critical intermediates include 4-fluorobenzo[d]thiazol-2-amine and the dichlorothiophene carbonyl chloride precursor. Reaction progress should be monitored via TLC and FT-IR for C=O and C=N bond formation (1650–1750 cm⁻¹) .

Q. Which spectroscopic techniques confirm the molecular structure and Z-configuration of the imino group?

  • X-ray crystallography : Resolve stereochemistry definitively using SHELX software for refinement .
  • 1H NMR : Analyze coupling constants between the imino proton and adjacent substituents; Z-configuration typically shows distinct NOE correlations between spatially proximate groups.
  • 2D NMR (NOESY/ROESY) : Detect through-space interactions to confirm spatial arrangement .

Q. What purification strategies are recommended for isolating high-purity samples?

  • Use silica gel column chromatography with gradients of ethyl acetate/hexane.
  • Recrystallize from ethanol/water mixtures (1:3 v/v) to enhance purity.
  • Validate purity via HPLC with photodiode array detection (≥95% area) and mass spectrometry .

Q. How can researchers validate fluorobenzo[d]thiazole ring formation during synthesis?

  • Monitor ring closure via disappearance of thiol (-SH) signals in 1H NMR.
  • Confirm through HMBC NMR correlations between thiazole protons and adjacent carbonyl groups .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions in multi-step syntheses?

  • Use factorial designs to test variables (temperature, solvent polarity, catalyst loading).
  • Apply response surface methodology to model yield optimization.
  • Reference flow chemistry studies for parameter selection (e.g., continuous-flow systems for exothermic steps) .

Q. What methodologies resolve discrepancies in reported solubility profiles across solvent systems?

  • Conduct systematic solubility studies using UV-Vis spectroscopy (λ_max tracking) or gravimetric analysis.
  • Compare experimental data with computational predictions (COSMO-RS models) to account for solvent polarity and hydrogen bonding .

Q. How can researchers mechanistically investigate the cyclization step in thiazole ring formation?

  • Perform density functional theory (DFT) calculations to model transition states and intermediate stability.
  • Use in situ IR spectroscopy to monitor reaction kinetics and identify rate-determining steps .

Q. What analytical approaches differentiate between isomeric forms during imino group formation?

  • Variable-temperature NMR : Assess rotational barriers around the imino bond.
  • High-resolution mass spectrometry : Distinguish isomers via exact mass and fragmentation patterns.
  • X-ray crystallography : Definitive structural assignment using SHELX-refined data .

Q. What strategies address contradictory reports about the compound’s catalytic activity in heterocyclic transformations?

  • Standardize testing conditions (substrate ratios, solvent, temperature).
  • Use in situ Raman spectroscopy to track reaction progress and quantify turnover frequencies.
  • Compare results against control systems with known catalysts .

Q. How should stability studies be designed to assess degradation pathways?

  • Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS monitoring.
  • Identify degradation products via high-resolution MS/MS and comparative NMR.
  • Store samples under inert atmosphere (-20°C) to minimize hydrolysis .

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